2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol
Description
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol (C₁₅H₁₇NO₂; average mass: 243.306 g/mol) is a Schiff base derivative characterized by a phenolic core substituted with a methoxy group at position 2 and a (4-methylphenyl)aminomethyl group at position 6 . Its structure enables coordination with metal ions, making it relevant in medicinal chemistry and materials science. The compound is synthesized via condensation reactions between o-vanillin derivatives and substituted anilines, followed by purification through recrystallization . Key applications include anti-inflammatory and antibacterial research, with studies highlighting its role in modulating biological pathways .
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
2-methoxy-6-[(4-methylanilino)methyl]phenol |
InChI |
InChI=1S/C15H17NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-9,16-17H,10H2,1-2H3 |
InChI Key |
WCOSRHLLKLBDJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(C(=CC=C2)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol typically involves the reaction of 2-methoxyphenol with 4-methylbenzylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol serves as a building block in organic synthesis. It can undergo various reactions to yield derivatives useful in creating complex organic molecules, such as azo dyes and pharmaceuticals.
The compound has been investigated for its potential biological activities , particularly:
- Antioxidant Properties: Studies indicate that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems.
- Anti-inflammatory Effects: Research has shown that it may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Anticancer Activity: In vitro studies have demonstrated that the compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis through modulation of key signaling pathways .
Pharmacological Applications
The pharmacological evaluation of this compound suggests potential uses in:
- Antimicrobial Agents: Its structural features may contribute to antimicrobial activity against various pathogens.
- Therapeutic Agents: Further studies are needed to elucidate its mechanisms of action and therapeutic potential in treating diseases related to inflammation and cancer .
Industrial Applications
In industry, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol is utilized in:
- Dyes Production: The compound's reactivity allows it to be employed in synthesizing dyes for textiles and other materials.
- Pharmaceuticals: As a precursor in drug synthesis, it plays a role in developing new medications with potential therapeutic benefits.
Case Study 1: Antioxidant Activity
A study investigated the antioxidant properties of 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol using various assays. The results indicated significant scavenging activity against free radicals, suggesting its potential use as a natural antioxidant in food and pharmaceutical industries.
Case Study 2: Inhibition of Cancer Cell Lines
In vitro experiments demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction via modulation of cellular signaling pathways, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties are influenced by substituents on the aromatic rings and the nature of the functional groups. Below is a detailed comparison with analogs:
Substituent Variations on the Aromatic Ring
- Synthesis: Condensation of 2-aminopyridine with o-vanillin in dichloromethane . Key Difference: Replacement of the 4-methylphenyl group with pyrazine reduces Gram-positive bacterial inhibition but retains moderate Gram-negative activity .
- (E)-2-Methoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (MFIP) (C₁₅H₁₁F₃NO₂): Activity: Fluorinated analogs like MFIP show enhanced solubility in supercritical CO₂ (343.15 K, 172.4 bar), useful for green chemistry applications . Synthesis: Condensation of 3-trifluoromethylaniline with o-vanillin . Key Difference: The CF₃ group increases lipophilicity and electron-withdrawing effects, altering solubility and coordination behavior .
- 2-Methoxy-6-(5-methyl-1H-benzimidazol-2-yl)phenol (HL2) (C₁₅H₁₃N₂O₂): Activity: Ligand HL2 and its metal complexes (e.g., Zn²⁺, Cu²⁺) exhibit broad-spectrum antibacterial activity against nine bacterial strains . Synthesis: Reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-methyl-1,2-phenylenediamine . Key Difference: The benzimidazole moiety enhances metal-binding capacity, improving antimicrobial potency compared to simple imine derivatives .
Electronic and Steric Effects of Substituents
- 2-Methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol: Activity: Thiophene-substituted analogs form complexes with Mn(II), Co(II), and Cu(II), showing paramagnetic properties and thermal stability up to 300°C . Key Difference: The thiophene group introduces π-conjugation, enhancing thermal stability and magnetic behavior .
- Synthesis: Similar to the parent compound but using 4-chloro-2-methylaniline .
Anti-Inflammatory Derivatives
- 2-Methoxy-6-((4-methoxyphenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)phenol (V4): Activity: Inhibits nitric oxide (NO) production in LPS-stimulated macrophages (IC₅₀: 3.2 µM) without cytotoxicity . Key Difference: The morpholinopyrimidine-piperazine hybrid structure enhances anti-inflammatory efficacy compared to non-hybrid analogs .
Biological Activity
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, also known as a phenolic compound, has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a methoxy group and an amino group attached to a phenolic structure, which contribute to its pharmacological potential. The following sections will delve into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is . It is synthesized through the condensation reaction of 2-methoxyphenol (guaiacol) with p-toluidine (4-methyl aniline), forming an imine intermediate. This synthetic route highlights the compound's unique structural features, which are pivotal for its biological activity.
Anticancer Properties
Research indicates that 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including those associated with human immunodeficiency virus (HIV). The mechanism involves modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) activity, which is crucial in regulating inflammation and immune responses.
Antioxidant Activity
This compound also displays antioxidant properties, which can protect cells from oxidative stress. The antioxidant mechanism may involve scavenging free radicals and enhancing the body's natural defense systems against oxidative damage.
Hormonal Activity
Notably, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol has demonstrated binding affinity to estrogen receptors comparable to estradiol. This suggests potential hormonal activity, which warrants further investigation into its implications for hormone-related conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- NF-kB Modulation : By interfering with NF-kB signaling pathways, the compound can influence gene expression related to inflammation and cancer progression.
- Estrogen Receptor Binding : Its ability to bind estrogen receptors indicates potential roles in modulating hormonal signaling pathways .
Study on Anticancer Effects
In a recent study, 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with the compound showing particularly strong effects on breast cancer cells. The study concluded that further exploration of this compound could lead to novel therapeutic strategies for cancer treatment.
Estrogen Receptor Interaction
Another investigation focused on the binding characteristics of this compound to estrogen receptors. Using radiolabeled estradiol as a control, researchers found that 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol exhibited similar binding affinities, suggesting its potential role as a selective estrogen receptor modulator (SERM) .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxy-6-{[(4-chlorophenyl)amino]methyl}phenol | C15H16ClNO2 | Chlorine substitution on the aromatic ring |
| 2-Methoxy-6-{[(3-methylphenyl)amino]methyl}phenol | C15H17NO2 | Methyl substitution on a different phenyl ring |
| 2-Hydroxy-5-{[(4-methylphenyl)amino]methyl}phenol | C15H17NO3 | Hydroxyl group instead of methoxy |
The unique arrangement of functional groups in 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol distinguishes it from other phenolic compounds, particularly in its ability to modulate NF-kB activity and interact with estrogen receptors.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-methylaniline in ethanol under reflux (70–80°C) for 6–8 hours. A catalytic amount of acetic acid is added to protonate the imine nitrogen, enhancing electrophilicity. Purification is achieved via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane 1:3). Yield optimization (~75–85%) requires strict stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this Schiff base?
- Methodological Answer :
- NMR : H and C NMR in DMSO-d6 confirm the imine bond (δ ~8.3 ppm for CH=N) and methoxy group (δ ~3.8 ppm). Aromatic protons appear between δ 6.7–7.5 ppm .
- IR : Stretching frequencies at ~1610 cm (C=N) and ~3400 cm (O-H) validate the Schiff base formation .
- X-ray crystallography : Single-crystal analysis (using SHELXTL) resolves bond lengths (e.g., C-N ~1.28 Å) and confirms the E-configuration of the imine group .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (hexane) via UV-Vis spectroscopy. Solubility in DMSO is typically >50 mg/mL due to hydrogen-bonding capacity .
- Stability : Monitor degradation via HPLC under acidic/basic conditions (pH 2–12) and thermal stress (25–60°C). The compound is stable in neutral ethanol for >48 hours but degrades in acidic media (pH <3) via imine hydrolysis .
Advanced Research Questions
Q. What strategies are employed to design and characterize metal complexes using this Schiff base as a ligand?
- Methodological Answer :
- Coordination : React the ligand with lanthanide (e.g., Pr) or transition metal (e.g., Cu) salts in ethanol. The phenolic O and imine N act as bidentate donors, forming octahedral or square-planar geometries .
- Characterization :
- Magnetic susceptibility : Determine metal-ligand stoichiometry (e.g., 1:3 for Pr) .
- ESI-MS : Confirm molecular ion peaks (e.g., [Pr(L)(SCN)]) .
Q. How can computational methods elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to optimize geometry and calculate HOMO-LUMO gaps (~3.5 eV), indicating charge-transfer potential .
- Molecular Docking : Dock the ligand into COX-2 (PDB: 5KIR) using AutoDock Vina to predict anti-inflammatory activity. Binding energies <−7 kcal/mol suggest strong inhibition .
Q. How should researchers address contradictions in spectral data (e.g., GC-MS purity vs. HPLC impurities)?
- Methodological Answer :
- Cross-validation : Compare GC-MS (single peak at m/z 241) with HPLC (C18 column, acetonitrile/water gradient). Discrepancies arise from volatile byproducts in GC-MS. Use preparative TLC to isolate impurities for LC-MS/MS identification .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages (IC ~20 µM) via ELISA .
- Antioxidant : Perform DPPH radical scavenging assays (EC ~45 µM) and compare to ascorbic acid .
Q. How is single-crystal X-ray diffraction data processed to resolve structural ambiguities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
